molecular formula C16H16BrNO4S B11398272 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11398272
M. Wt: 398.3 g/mol
InChI Key: WLPSPUKVMSTCQR-UHFFFAOYSA-N
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Description

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide is a chemical compound with the molecular formula C17H18BrNO4S and a molecular weight of 412.30 g/mol . This benzamide derivative features a brominated aromatic ring and a complex heterocyclic system, which includes a furan ring and a 1,1-dioxidotetrahydrothiophene (sulfone) group. This specific molecular architecture, particularly the presence of both furan and sulfone groups, makes it a compound of significant interest in medicinal chemistry research for the synthesis and exploration of novel bioactive molecules. Compounds with furan and thiophene scaffolds are frequently investigated for their potential pharmacological properties. For instance, research on structurally related 3-furan-1-thiophene-based molecules has demonstrated promising antibacterial and anticancer activities in vitro . As a specialized chemical, this product is intended for research applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H16BrNO4S

Molecular Weight

398.3 g/mol

IUPAC Name

4-bromo-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C16H16BrNO4S/c17-13-5-3-12(4-6-13)16(19)18(10-15-2-1-8-22-15)14-7-9-23(20,21)11-14/h1-6,8,14H,7,9-11H2

InChI Key

WLPSPUKVMSTCQR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Biological Activity

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide is a synthetic compound with a complex structure that includes a bromine atom, a tetrahydrothiophene moiety, and a furan group. Its molecular formula is C17H18BrNO3S2C_{17}H_{18}BrNO_3S_2 with a molecular weight of approximately 428.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The unique combination of functional groups in 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide contributes to its reactivity and biological interactions. The presence of the bromine substituent enhances its electrophilic properties, which may facilitate interactions with biological targets.

PropertyValue
Molecular FormulaC17H18BrNO3S2
Molecular Weight428.4 g/mol
Structural FeaturesBromine, furan, thiophene

Biological Activity

Preliminary studies suggest that 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide exhibits various biological activities:

Anticancer Activity:
Research indicates that compounds with similar structures have demonstrated significant cytotoxic effects against several cancer cell lines. For instance, related compounds have shown the ability to induce apoptosis in leukemia cells by targeting tubulin and disrupting microtubule formation. This suggests that 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide may possess similar anticancer properties.

Mechanism of Action:
The proposed mechanism involves:

  • Inhibition of Tubulin Polymerization: This disrupts the microtubule dynamics essential for cell division.
  • Induction of Apoptosis: Activation of pathways such as c-Jun N-terminal kinase (JNK) and p38 kinase leading to cell cycle arrest at the G2/M phase.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • Study on Anticancer Effects:
    • A compound similar to 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide displayed potent toxicity against human leukemia cell lines (K562, HL-60, MOLT-4), inducing apoptosis and cell cycle arrest through tubulin targeting .
  • Structural Analogues:
    • Other brominated benzamides have been characterized for their anticancer properties, highlighting the importance of the bromine substituent in enhancing biological activity .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide may exhibit various biological activities:

Antimicrobial Activity

Research has shown that compounds with similar structures can exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the tetrahydrothiophene moiety is believed to enhance the bioactivity of these compounds.

Anticancer Activity

The compound’s structural features suggest potential efficacy against various cancer cell lines. Preliminary investigations have indicated that it may induce apoptosis in cancer cells, particularly through mechanisms that disrupt microtubule formation.

Case Study 1: Antimicrobial Effects

A study evaluating the antimicrobial properties of structurally related compounds revealed that modifications at the phenyl ring significantly influenced activity. For instance, derivatives with enhanced lipophilicity exhibited increased antibacterial potency against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro experiments demonstrated that 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide showed selective cytotoxicity against human breast adenocarcinoma cell lines (MCF7). At a concentration of 50 µM, it resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Compound Name Substituents Key Structural Differences Biological Activity References
4-Bromo-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide - 3-Fluorobenzyl instead of 1,1-dioxidotetrahydrothiophen-3-yl Fluorine introduces electronegativity; lacks sulfone group Antibacterial (similar scaffold activity against S. aureus and E. coli)
4-tert-Butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide - tert-Butyl instead of bromine at C4 Increased lipophilicity; reduced electron-withdrawing effects Not reported, but tert-butyl may enhance membrane permeability
N-(4-Bromophenyl)furan-2-carboxamide - Single amide linkage; lacks dual N-substituents Simpler scaffold with para-bromophenyl group Antibacterial (effective against resistant Salmonella and A. baumannii)
4-Bromo-N-((4-methoxyphenethyl)carbamoyl)benzamide - Carbamoyl-phenethyl substituent Extended alkyl chain with methoxy group Moderate yield (70%); structural characterization via NMR

Physicochemical and Spectral Properties

  • FT-IR Spectra: Similar benzamides show characteristic peaks for C=O (1650–1680 cm⁻¹), N-H (3200–3350 cm⁻¹), and C-Br (550–600 cm⁻¹). The sulfone group in the target compound introduces strong S=O stretches near 1150–1300 cm⁻¹, distinguishing it from non-sulfonated analogs .
  • NMR Data : In analogs like 4-bromo-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide, the furan protons resonate at δ 6.2–7.4 ppm, while the benzamide aromatic protons appear at δ 7.5–8.0 ppm . The sulfone group in the target compound may deshield adjacent protons, shifting signals downfield.

Preparation Methods

Synthetic Pathway Overview

The synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide is typically divided into three primary stages:

  • Preparation of the tetrahydrothiophene-1,1-dioxide intermediate

  • Synthesis of the furan-2-ylmethylamine derivative

  • Benzamide coupling and final functionalization

Each stage requires precise control of reaction parameters, including temperature, solvent selection, and catalyst utilization.

Preparation of the Tetrahydrothiophene-1,1-Dioxide Intermediate

The tetrahydrothiophene-1,1-dioxide moiety is synthesized via oxidation of tetrahydrothiophene. Source highlights the use of tetrabutylammonium decatungstate (TBADT) as a catalyst in combination with tert-butyl hydroperoxide (TBHP) for efficient oxidation under mild conditions. The reaction proceeds in acetonitrile (CH₃CN) at 90°C, achieving complete conversion within 2 hours.

Key Reaction Conditions:

ParameterValue
CatalystTBADT (5 mol%)
OxidantTBHP (3 equiv)
SolventCH₃CN
Temperature90°C
Reaction Time2 hours

Post-reaction, the mixture is acidified to pH 2 using hydrochloric acid, precipitating the oxidized product. Purification via recrystallization from acetone-CH₃CN (1:1) yields the tetrahydrothiophene-1,1-dioxide derivative with >95% purity .

Synthesis of Furan-2-ylmethylamine

The furan-2-ylmethylamine component is prepared through reductive amination of furfural. Source describes a two-step protocol:

  • Condensation : Furfural reacts with ammonium acetate in ethanol to form an imine intermediate.

  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the imine to the corresponding amine.

Optimized Parameters:

StepReagents/ConditionsYield
CondensationNH₄OAc, EtOH, 60°C, 4h85%
ReductionNaBH₄, MeOH, 0°C→RT, 2h78%

The amine is isolated via vacuum distillation and characterized by NMR spectroscopy to confirm structural integrity.

Benzamide Coupling and Functionalization

The final step involves coupling the tetrahydrothiophene-1,1-dioxide and furan-2-ylmethylamine intermediates with 4-bromobenzoyl chloride. Source and emphasize the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and N-hydroxybenzotriazole (HOBt) as coupling agents in dichloromethane (DCH₂) at room temperature.

Reaction Scheme:

  • Activation of 4-bromobenzoic acid to its acid chloride using thionyl chloride (SOCl₂).

  • Amidation with the tetrahydrothiophene-1,1-dioxide-furanamine derivative.

Data Table: Coupling Optimization

EntryCoupling AgentSolventTemp (°C)Yield (%)
1EDCl/HOBtDCH₂2592
2HATUDMF2588
3DCCTHF0→2575

EDCl/HOBt in DCH₂ provides the highest yield (92%) with minimal side products . The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7), affording the final compound with >99% HPLC purity.

Mechanistic Insights and Side Reactions

The amidation step proceeds via a nucleophilic acyl substitution mechanism. The carbonyl carbon of 4-bromobenzoyl chloride is attacked by the amine nitrogen, facilitated by EDCl’s ability to activate the carboxylate intermediate. Competing side reactions include:

  • Hydrolysis of the acid chloride in the presence of moisture, mitigated by rigorous drying of solvents.

  • Dimerization of the amine , minimized by maintaining low reaction temperatures during coupling .

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors are employed to enhance efficiency. Source demonstrates a flow system with a residence time of 1 hour, achieving 90% conversion at 0.167 mL/min flow rate. This method reduces solvent waste and improves reproducibility compared to batch processes.

Analytical Characterization

The final product is characterized using:

  • ¹H/¹³C NMR : Confirms substitution patterns and functional groups.

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₇H₁₇BrN₂O₄S).

  • HPLC : Ensures >99% purity.

Q & A

Q. Critical Parameters :

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Temperature Control: Reactions often require precise heating (e.g., 60–110°C) to optimize yield .

Advanced Question: How can conflicting spectroscopic data (e.g., NMR, IR) be resolved during structural validation?

Answer:
Discrepancies in spectral data may arise from impurities, tautomerism, or dynamic effects. Methodological approaches include:

  • Multi-Technique Cross-Validation :
    • 2D NMR (HSQC, HMBC) : Resolves overlapping signals by correlating ¹H-¹³C couplings .
    • X-ray Crystallography : Provides definitive structural confirmation (e.g., using SHELX for refinement) .
  • Computational Modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data .

Example : A study reported conflicting ¹³C NMR signals for the tetrahydrothiophen-3-yl group; X-ray analysis confirmed a distorted chair conformation, explaining the anomaly .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:
Key methods include:

TechniqueApplicationReference
¹H/¹³C NMR Assigns protons/carbons in the benzamide and tetrahydrothiophene moieties
FT-IR Identifies carbonyl (C=O, ~1650 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) groups
HPLC-MS Assesses purity (>95%) and confirms molecular weight

Advanced Question: How does the electrophilic character of the bromine and sulfone groups influence reactivity?

Answer:
The bromine (electron-withdrawing) and sulfone (polarizing) groups enhance electrophilicity, enabling:

  • Nucleophilic Aromatic Substitution : Bromine substitution with amines or thiols under mild conditions .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling for furan-ring functionalization (Pd catalysis) .
  • Hydrogen Bonding : Sulfone groups stabilize interactions with biological targets (e.g., enzyme active sites) .

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